molecular formula C23H22N2O2 B2577694 N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide CAS No. 941979-46-0

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide

Cat. No.: B2577694
CAS No.: 941979-46-0
M. Wt: 358.441
InChI Key: UAZRBOWJDLHMLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide, with CAS Number 941979-46-0, is a high-purity chemical compound supplied for research applications. This compound, with the molecular formula C23H22N2O2 and a molecular weight of 358.4330, is also known by its research code IKK16 . It has been identified in scientific studies as a dual inhibitor of essential plasmodial kinases, PfGSK3 and PfPK6, which are novel drug targets for combating malaria . Research indicates this compound exhibits inhibitory activity against PfGSK3 and PfPK6 with IC50 values in the nanomolar range, demonstrating potential for antiplasmodial activity against the blood-stage Pf3D7 parasites . This mechanism of dual kinase inhibition is of significant interest for antimalarial drug discovery, as it may reduce the likelihood of the parasite developing resistance . Researchers can utilize this compound to further investigate the biological roles of PfGSK3 and PfPK6 in the Plasmodium life cycle and to explore new therapeutic strategies against malaria. This product is intended for research and further development purposes only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O2/c1-16-9-12-20(15-21(16)25-13-5-4-8-22(25)26)24-23(27)19-11-10-17-6-2-3-7-18(17)14-19/h2-3,6-7,9-12,14-15H,4-5,8,13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAZRBOWJDLHMLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2)N4CCCCC4=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide typically involves multi-step organic reactions. One common route starts with the preparation of the naphthalene-2-carboxylic acid derivative, which is then converted to the corresponding acid chloride using reagents like thionyl chloride. The acid chloride is subsequently reacted with 4-methyl-3-(2-oxopiperidin-1-yl)aniline under basic conditions to form the desired carboxamide.

Reaction Conditions:

    Step 1: Conversion of naphthalene-2-carboxylic acid to acid chloride using thionyl chloride.

    Step 2: Coupling of acid chloride with 4-methyl-3-(2-oxopiperidin-1-yl)aniline in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include:

    Continuous flow reactors: to enhance reaction efficiency.

    Automated purification systems: such as high-performance liquid chromatography (HPLC) for product isolation.

Chemical Reactions Analysis

Types of Reactions

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The piperidinone moiety can be oxidized to form corresponding lactams.

    Reduction: The carbonyl group in the piperidinone ring can be reduced to form secondary amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Substitution: Nitration using nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of lactams.

    Reduction: Formation of secondary amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Anticoagulant Properties

One of the most notable applications of N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide is its role as an inhibitor of activated factor X (FXa), a key enzyme in the coagulation cascade. By inhibiting FXa, the compound reduces thrombin generation, which is crucial for managing thromboembolic diseases. Studies indicate that it exhibits strong anticoagulant effects comparable to established anticoagulants like rivaroxaban and apixaban .

Anticancer Potential

The compound has shown promise in preclinical studies for its anticancer properties. It has been evaluated for antiproliferative activity against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). In vitro assays demonstrated significant cytotoxicity, with mechanisms involving apoptosis induction and cell cycle arrest at the Pre-G1 phase .

Case Study 1: Anticoagulant Activity Assessment

A study assessed the anticoagulant activity of this compound through in vitro assays measuring FXa inhibition. The results indicated that the compound effectively inhibited FXa activity at low micromolar concentrations, demonstrating its potential as a therapeutic agent for thromboembolic disorders .

Case Study 2: Anticancer Efficacy

In another study focused on cancer treatment, this compound was tested against human cancer cell lines using MTT assays. The findings revealed that the compound significantly reduced cell viability in both HepG2 and MCF-7 cells, with IC50 values comparable to leading chemotherapeutic agents .

Mechanism of Action

The mechanism by which N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperidinone moiety can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and alter biological pathways.

Comparison with Similar Compounds

Pharmacological Performance

Compound Name Substituents Activity (MIC) Target Pathogen Synergy
N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide 4-methyl, 2-oxopiperidinyl 0.16–0.68 µM MRSA Not reported
N-[3,5-bis(trifluoromethyl)phenyl]-3-hydroxynaphthalene-2-carboxamide 3,5-bis(trifluoromethyl), 3-hydroxy 10 µM M. tuberculosis None reported
N-[4-bromo-3-(trifluoromethyl)phenyl]-3-hydroxynaphthalene-2-carboxamide 4-bromo, 3-trifluoromethyl, 3-hydroxy 10 µM M. tuberculosis Synergistic with ciprofloxacin against MRSA
N-(4-Chloro-2-methylphenyl)-3-hydroxy-4-[(2-methylphenyl)azo]naphthalene-2-carboxamide 4-chloro, 2-methyl, azo linker Not quantified Unspecified Not reported

Synergistic Effects

The combination of ciprofloxacin with brominated 3-hydroxynaphthalene-2-carboxamides (e.g., N-[4-bromo-3-(trifluoromethyl)phenyl] variant) enhances antibacterial efficacy against MRSA, suggesting that halogenation and hydroxylation improve permeability or efflux pump inhibition . The target compound’s lack of hydroxyl or halogen groups may limit such synergies but optimize standalone potency.

Key Structural-Activity Relationships (SARs)

  • Electron-Withdrawing Groups : Trifluoromethyl and bromo substituents enhance activity against M. tuberculosis but reduce MRSA targeting .
  • Hydroxylation: 3-Hydroxy derivatives prioritize mycobacteria, while non-hydroxylated analogues favor MRSA .
  • Heterocyclic Moieties : The 2-oxopiperidinyl group in the target compound may balance lipophilicity and hydrogen-bonding capacity, optimizing Gram-positive activity .

Biological Activity

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound has the following molecular formula:

PropertyValue
Molecular FormulaC22H22N2O3
Molecular Weight350.42 g/mol
CAS Number941945-31-9

The structure features a naphthalene core with a carboxamide functional group, which is crucial for its interaction with biological targets.

Target Enzymes : this compound primarily acts as an inhibitor of activated factor X (FXa), a key enzyme in the coagulation cascade. By inhibiting FXa, the compound disrupts thrombin generation and thus prevents blood clot formation, making it a candidate for antithrombotic therapy .

Biochemical Pathways : The inhibition of FXa leads to a reduction in thrombin levels, which is critical in managing conditions related to thrombosis. This mechanism is similar to other anticoagulants, such as Apixaban, which also targets FXa but may differ in potency and pharmacokinetic profiles .

Antiproliferative Effects

Studies have demonstrated that compounds with structural similarities to this compound exhibit antiproliferative effects against various cancer cell lines. For example, related compounds have shown significant cytotoxicity against HepG2 (human liver cancer) and MCF-7 (human breast cancer) cell lines. The mechanism involves the induction of apoptosis, as evidenced by increased caspase activity and DNA fragmentation .

Case Studies

  • Cytotoxicity Assessment : In vitro studies using MTT assays revealed that certain derivatives of naphthalene-based compounds exhibited IC50 values ranging from 16.7 µM to 33.7 µM against normal liver epithelial cells, indicating selective toxicity towards cancer cells while sparing normal cells .
    CompoundIC50 (µM)Cell Line
    Compound 5610.4HepG2
    Compound 8583.7MCF-7
    Sorafenib27.8THLE-2
  • Apoptosis Induction : The compound's ability to induce apoptosis was supported by a marked increase in caspase-3 levels, suggesting that it triggers programmed cell death pathways effectively in cancer cells .

Pharmacokinetics

Pharmacokinetic studies indicate that this compound exhibits favorable bioavailability and low clearance rates in animal models. This profile suggests potential for oral administration and efficacy in clinical settings .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.